molecular formula C21H24N8O5 B13818487 (4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

Cat. No.: B13818487
M. Wt: 468.5 g/mol
InChI Key: JYFDQHNTJJOKAS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate alpha-methyl ester is a derivative of methotrexate, a well-known antifolate drug used primarily in the treatment of cancer and autoimmune diseases. Methotrexate alpha-methyl ester retains the core structure of methotrexate but includes an ester group, which can influence its pharmacokinetic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methotrexate alpha-methyl ester typically involves the esterification of methotrexate. This process can be achieved by reacting methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of methotrexate alpha-methyl ester follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methotrexate alpha-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pteridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ester group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Methotrexate alpha-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.

    Medicine: Explored as an alternative to methotrexate with potentially different pharmacokinetic properties, which may offer advantages in certain therapeutic contexts.

    Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

Methotrexate alpha-methyl ester exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition prevents the formation of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, thereby interfering with DNA synthesis and cell replication. The ester group may influence the compound’s absorption, distribution, metabolism, and excretion, potentially altering its overall efficacy and safety profile .

Comparison with Similar Compounds

    Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

    Aminopterin: Another antifolate with similar mechanisms of action but different pharmacokinetic properties.

    Pemetrexed: A multi-targeted antifolate used in cancer therapy.

Uniqueness: Methotrexate alpha-methyl ester is unique due to its ester group, which can modify its pharmacokinetic properties compared to methotrexate. This modification may result in differences in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .

Properties

Molecular Formula

C21H24N8O5

Molecular Weight

468.5 g/mol

IUPAC Name

(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m1/s1

InChI Key

JYFDQHNTJJOKAS-CQSZACIVSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)OC

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC

Origin of Product

United States

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